molecular formula C11H7F5O3 B1586569 Ethyl (pentafluorobenzoyl)acetate CAS No. 3516-87-8

Ethyl (pentafluorobenzoyl)acetate

Cat. No.: B1586569
CAS No.: 3516-87-8
M. Wt: 282.16 g/mol
InChI Key: SFYYMUUQGSQVFT-UHFFFAOYSA-N
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Description

Ethyl (pentafluorobenzoyl)acetate is an organic compound with the molecular formula C11H7F5O3. It is characterized by the presence of a pentafluorobenzoyl group attached to an ethyl acetate moiety. This compound is known for its unique chemical properties, including high reactivity and stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (pentafluorobenzoyl)acetate can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (pentafluorobenzoyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (pentafluorobenzoyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (pentafluorobenzoyl)acetate involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the pentafluorobenzoyl group, which increases the electrophilicity of the carbonyl carbon .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoylacetate
  • Ethyl trifluorobenzoylacetate
  • Ethyl (pentafluorophenyl)acetate

Uniqueness

Ethyl (pentafluorobenzoyl)acetate is unique due to the presence of five fluorine atoms on the benzoyl ring, which significantly enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F5O3/c1-2-19-5(18)3-4(17)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYYMUUQGSQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375077
Record name Ethyl (pentafluorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3516-87-8
Record name Ethyl (pentafluorobenzoyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (pentafluorobenzoyl)acetate
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Synthesis routes and methods I

Procedure details

To a solution of 20 g (125 mmol) of diethyl malonate in 80 ml of absolute ethanol was added with stirring a solution of KOH pellets (7 g) in 80 ml of absolute ethanol over a period of 12 minutes and the resulting mixture was stirred at room temperature for 2 hours. The solution was heated to boiling, filtered while hot, and the filtrate was cooled and filtered to afford, after drying, 11.14 g (53%) of potassium ethyl malonate. To a stirred and cooled (10° C.) mixture of the above potassium salt (11.14 g; 66 mmol) in 100 ml of acetonitrile was added triethylamine (6.5 g, 64 mmol) and magnesium chloride (7.5 g, 80 mmol) and the resulting mixture was stirred at room temperature for 2 hours. To the above mixture, cooled to 0° C., was added dropwise pentafluorobenzoyl chloride (7.4 g; 32 mmol) followed by the addition of 0.64 g of triethylamine, and the resulting mixture was allowed to stir at room temperature overnight and then was concentrated to dryness. The resulting mixture was diluted with 40 ml of toluene, concentrated in vacuo, and the residue was rediluted with 60 ml of toluene, stirred, and cooled to 10° C. An aqueous HCl solution (13%; 45 ml) was added in portions to the above reaction mixture at below 25° C., the organic layer was washed with 13% HCl solution (2×12 ml), water, and concentrated in vacuo. The residue was distilled to afford 8.4 g (93%) of ethyl pentafluorobenzoylacetate as an oil, b.p.139°-147° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
11.14 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
7.4 g
Type
reactant
Reaction Step Five
Quantity
0.64 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture consisting of 100 g (0.47 mol) of pentafluorobenzoic acid, 900 ml of benzene and 350 ml (4.80 mol) of thionyl chloride was heated under reflux for 40 hours. After completion of the reaction, the reaction solution was concentrated under a reduced pressure. After repetition of evaporation with benzene (900 ml×2), the resulting residue was dissolved in 500 ml of ether. A mixture consisting of 11.5 g (0.47 mol) of magnesium, 450 ml of ethanol and 20 ml of carbon tetrachloride was stirred at room temperature for 1 hour, and 71.6 ml (0.47 mol) of diethyl malonate dissolved in 900 ml of ether was added dropwise thereto. After 17 hours of stirring at the same temperature, the reaction solution was evaporated to dryness under a reduced pressure, and the residue was dissolved in 1,500 ml of ether. To this was added dropwise the above acid chloride at room temperature, followed by 63 hours of stirring at the same temperature. After completion of the reaction, the reaction solution was washed with 10% citric acid and water in that order, and then dried over anhydrous sodium sulfate, subsequently evaporating the solvent. The residue was mixed with 300 ml of water and 1.00 g (5.81 mol) of p-toluenesulfonic acid, heated under reflux for 6 hours, mixed with 2,500 ml of benzene and then washed with water. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated. The resulting residue was purified by distillation under a reduced pressure (10 mmHg, 118°-120° C.) to yield 89.7 g (67%) of the title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Four
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
71.6 mL
Type
reactant
Reaction Step Six
Name
Quantity
900 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
1 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Quantity
20 mL
Type
solvent
Reaction Step Nine
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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